molecular formula C9H9NOS B15319539 n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine

n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine

Cat. No.: B15319539
M. Wt: 179.24 g/mol
InChI Key: KHHWMFTXULJLLX-UHFFFAOYSA-N
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Description

N-[(1-Benzothiophen-3-yl)methyl]hydroxylamine (CAS 1557018-48-0) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 9 H 9 NOS and a molecular weight of 179.24 g/mol, features a benzothiophene scaffold linked to a hydroxylamine functional group . The benzothiophene moiety is a privileged structure in pharmaceutical research, known for its ability to confer favorable biological activity and interact with various enzymatic targets. The primary research value of this compound lies in its functional group, which can serve as a key synthetic intermediate for the preparation of more complex molecules. Researchers can utilize the hydroxylamine group in reactions to create novel heterocycles, hydroxamic acids, or other derivatives, facilitating the exploration of structure-activity relationships (SAR) . Its application is particularly relevant in the synthesis of compounds for high-throughput screening and in the development of potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It requires cold-chain transportation to ensure stability and is handled in accordance with safe laboratory practices.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

N-(1-benzothiophen-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C9H9NOS/c11-10-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10-11H,5H2

InChI Key

KHHWMFTXULJLLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CNO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine typically involves the reaction of 1-benzothiophen-3-ylmethylamine with hydroxylamine under specific conditions. The reaction can be carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the formation of the hydroxylamine derivative.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where the reaction is conducted under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Chemistry: In chemistry, n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine is used as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive molecules.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.

Medicine: The medicinal applications of this compound are being explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[Amino-(6-chloroindol-3-ylidene)methyl]hydroxylamine (CAS 889942-64-7)

This compound () shares a hydroxylamine group attached to an aromatic heterocycle (indole). Key comparisons include:

Property N-[(1-Benzothiophen-3-yl)methyl]hydroxylamine N-[Amino-(6-chloroindol-3-ylidene)methyl]hydroxylamine
Core Structure Benzothiophene (sulfur heterocycle) Indole (nitrogen heterocycle)
Substituent Chlorine-free 6-Chloro substitution
Electronic Effects Sulfur enhances electron delocalization Nitrogen provides lone pairs for coordination
Safety Profile Likely requires handling precautions (inferred) Classified as hazardous; requires first-aid measures

The sulfur in benzothiophene may increase electrophilicity compared to the indole’s nitrogen, affecting reactivity in catalytic systems.

(2S)-N-[(1S)-1-(Benzylcarbamoyl)-3-methylbutyl]-N’-(2,2-dimethylpropyl)-2-([{[4-hydroxycarbamoyl)phenyl]methyl}carbamoyl)amino]butanediamide (IV-24a)

This HDAC inhibitor () incorporates a hydroxylamine group in a complex amide framework. Unlike the target compound, IV-24a’s hydroxylamine is part of a hydroxamate group (-CONH-OH), a known zinc-binding motif in enzyme inhibition. This highlights the versatility of hydroxylamine derivatives in medicinal chemistry, where subtle structural changes (e.g., benzothiophene vs. aryl hydroxamate) dictate target specificity .

Functional Group Comparisons: N,O-Bidentate Directing Groups

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling metal-catalyzed C–H activation. Similarly, the hydroxylamine group in the target compound could act as a directing moiety, leveraging its lone pairs for metal coordination. Key differences include:

  • Electronic Tuning : The sulfur atom in benzothiophene could modulate electron density at the coordination site, altering reaction pathways.

Q & A

Basic: What are the recommended synthetic routes for N-[(1-Benzothiophen-3-yl)methyl]hydroxylamine, and what analytical methods validate its purity?

Methodological Answer:
The synthesis of This compound can be optimized using reductive amination or nucleophilic substitution strategies. For example, coupling benzothiophene derivatives with hydroxylamine precursors under controlled pH (e.g., acidic conditions to stabilize intermediates) is a common approach. Post-synthesis, purity validation requires tandem techniques:

  • FT-IR spectroscopy to confirm functional groups (e.g., hydroxylamine N–O stretch at ~900 cm⁻¹).
  • Mass spectrometry (MS) for molecular ion verification ([M+H]+ peaks) and fragmentation patterns.
  • HPLC with UV detection to assess purity (>95% threshold) and monitor byproducts .

Basic: How can researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:
Stability studies should employ:

  • pH-dependent kinetic assays : Incubate the compound in buffers (pH 4.5–7.4) at 37°C and analyze degradation products via HPLC.
  • NMR spectroscopy (¹H/¹³C) to detect pH-induced structural changes, such as tautomerization or ring-opening.
  • LC-MS/MS to identify reactive intermediates (e.g., nitroso derivatives) formed under oxidative conditions .

Advanced: What enzymatic pathways are involved in the metabolism of this compound, and how do CYP isoforms influence metabolite profiles?

Methodological Answer:
Hepatic microsomal incubations (rat/rabbit models) with NADPH cofactor reveal CYP-mediated metabolism:

  • CYP1A/2E1 isoforms dominate oxidative pathways, producing nitroso or aminophenol derivatives.
  • Reductive metabolism (e.g., formation of benzothiophene-methylamine) is catalyzed by NADPH:CYP reductase.
    Experimental design:
  • Use CYP-specific inhibitors (e.g., α-naphthoflavone for CYP1A) to isolate isoform contributions.
  • Quantify metabolites via HPLC-UV/fluorescence and correlate with enzyme induction (e.g., β-naphthoflavone pretreatment) .

Advanced: How do artifact formation risks during extraction with hydroxylamine derivatives impact analytical data interpretation?

Methodological Answer:
Hydroxylamines react with carbonyl-containing molecules (e.g., aldehydes/ketones in biological matrices), generating N- or S-containing artifacts that distort results. Mitigation strategies:

  • Control experiments : Compare extracts with/without hydroxylamine to identify artifact peaks.
  • Low-temperature extraction (4°C) to minimize non-enzymatic reactions.
  • High-resolution MS (HRMS) with isotopic labeling to distinguish native compounds from artifacts .

Advanced: What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N–O bonds to predict redox behavior.
  • Molecular docking : Simulate interactions with CYP active sites (e.g., using PDB ID 3G9K) to identify binding motifs.
  • ADME prediction tools (e.g., SwissADME) to assess metabolic liability and prioritize experimental validation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood for synthesis/extraction.
  • Stability testing : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Advanced: How can researchers resolve contradictions in metabolic data across species (e.g., rat vs. rabbit microsomes)?

Methodological Answer:

  • Species-specific CYP profiling : Use Western blotting or activity assays (e.g., ethoxyresorufin-O-deethylase for CYP1A) to quantify isoform expression.
  • Cross-species comparative studies : Incubate identical substrate concentrations and normalize data to microsomal protein content.
  • Statistical modeling : Apply ANOVA to identify interspecies variability in metabolite ratios .

Basic: What chromatographic techniques are optimal for separating this compound from its metabolites?

Methodological Answer:

  • Reverse-phase HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) for baseline separation.
  • Detection : UV at 254 nm for aromatic moieties; electrochemical detection for redox-sensitive metabolites.
  • Validation : Spike samples with synthetic standards to confirm retention times .

Advanced: What role does this compound play in DNA adduct formation, and how is this assessed experimentally?

Methodological Answer:
Reactive metabolites (e.g., nitroso intermediates) covalently bind DNA, forming adducts. Experimental workflows:

  • ³²P-postlabeling : Detect adducts in vitro/in vivo models.
  • LC-MS/MS nucleoside adductomics : Identify modified bases (e.g., 8-oxo-dG) with collision-induced dissociation.
  • Comet assay : Quantify DNA strand breaks in treated cell lines .

Advanced: How can researchers optimize catalytic systems to enhance the synthesis yield of this compound?

Methodological Answer:

  • Catalyst screening : Test transition metals (e.g., Co₃O₄ encapsulated in N-doped graphene) to accelerate reductive steps.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Reaction monitoring : In situ FT-IR or Raman spectroscopy to track conversion rates and adjust conditions dynamically .

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